3-{[2-(Dimethylamino)ethyl]amino}oxolane-2,5-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[2-(dimethylamino)ethylamino]oxolane-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-10(2)4-3-9-6-5-7(11)13-8(6)12/h6,9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSLACGGBRQAHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1CC(=O)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2 Dimethylamino Ethyl Amino Oxolane 2,5 Dione
Retrosynthetic Analysis of the Compound
A retrosynthetic approach to 3-{[2-(Dimethylamino)ethyl]amino}oxolane-2,5-dione logically disconnects the molecule at the amide bond and the oxolane-2,5-dione ring. This reveals two primary synthons: a dicarboxylic acid component, specifically a derivative of succinic acid, and an amino component, 2-(dimethylamino)ethylamine. The core of this strategy lies in forming the C-N bond between the succinic acid framework and the diamine, followed by the cyclization of the resulting amino-substituted dicarboxylic acid to form the anhydride (B1165640) ring.
Precursor Synthesis Strategies for 3-Amino-Substituted Butanedioic Acids
The successful synthesis of the target compound hinges on the effective preparation of its precursors. This involves the synthesis of the key amine ligand and the construction of the alpha-amino-substituted succinic acid framework.
2-(Dimethylamino)ethylamine is a commercially available organic compound that serves as a crucial building block in various chemical syntheses. cymitquimica.comchemimpex.com It is a colorless to pale yellow liquid with a characteristic fishy odor. cymitquimica.com
| Property | Value |
| Synonyms | N,N-Dimethylethylenediamine |
| CAS Number | 108-00-9 |
| Molecular Formula | C4H12N2 |
| Molecular Weight | 88.15 g/mol |
| Boiling Point | 104-106°C |
| Density | 0.807 g/mL |
This data is compiled from multiple sources. cymitquimica.comchemimpex.com
One documented synthetic route to a related compound, 4-(2-(N,N-dimethylamino)ethyl)morpholine, involves a two-step substitution reaction. First, N,N-dimethylaminoethanol reacts with thionyl chloride to produce N,N-dimethyl chloroethylamine hydrochloride. This intermediate then undergoes a substitution reaction with morpholine (B109124) in the presence of an acid binding agent to yield the final product. google.com This methodology highlights a general strategy for the synthesis of such amino ligands.
One general and efficient protocol for the synthesis of α-amino nitriles, which can be precursors to α-amino acids, utilizes a three-component Strecker reaction. This reaction involves an aldehyde or ketone, an amine, and trimethylsilyl (B98337) cyanide, catalyzed by succinic acid as a novel and efficient organo-catalyst. acgpubs.orgacgpubs.orgresearchgate.net This method is noted for being environmentally friendly and proceeding under solvent-free conditions at room temperature with excellent yields. acgpubs.orgacgpubs.orgresearchgate.net
Another approach involves the alkylation of chiral N-acyloxazolidinone imides. The sodium enolates derived from these imides can be reacted with tert-butyl bromoacetate (B1195939) to afford 2-substituted succinate (B1194679) derivatives in good yields and with high selectivity. acs.org Subsequent hydrolysis and Curtius rearrangement of the resulting carboxylic acid can provide enantiopure β-amino esters, which can be further manipulated to form the desired α-amino-substituted succinic acid. acs.org
Cyclization Techniques for Formation of the Oxolane-2,5-dione Ring from Substituted Butanedioic Acids
The final step in the synthesis is the formation of the oxolane-2,5-dione ring, which is a cyclic anhydride. This is typically achieved through the dehydration of the substituted butanedioic acid precursor. Both thermal and chemical methods can be employed for this cyclization.
Thermal dehydration is a common method for the formation of cyclic anhydrides from dicarboxylic acids. This process involves heating the dicarboxylic acid, often in the presence of a dehydrating agent or under vacuum, to drive off a molecule of water and promote intramolecular cyclization. The specific temperature and reaction conditions required can vary depending on the substrate. For instance, the dehydration of 1,4-butanediol (B3395766) to form tetrahydrofuran, a related cyclic ether, can be catalyzed by various solid acid catalysts at elevated temperatures. researchgate.net While not a direct analogue, this illustrates the principle of thermally induced cyclization via dehydration.
Chemical dehydration offers a milder alternative to thermal methods and often employs coupling reagents to facilitate the intramolecular condensation. A wide array of coupling reagents has been developed, primarily for peptide synthesis, but their application extends to the formation of other amide and ester bonds, as well as anhydrides. peptide.comuni-kiel.deiris-biotech.de
Commonly used coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC). peptide.comuni-kiel.de These reagents activate the carboxylic acid, allowing for nucleophilic attack by the second carboxyl group to form the anhydride. The byproducts of these reactions, such as dicyclohexylurea, are often insoluble and can be easily removed by filtration. peptide.com
Other classes of coupling reagents include phosphonium (B103445) salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). peptide.comsigmaaldrich.com These reagents are known for their high efficiency and ability to minimize side reactions. peptide.comsigmaaldrich.com The choice of coupling reagent and reaction conditions can be optimized to achieve high yields of the desired oxolane-2,5-dione.
| Reagent Class | Examples | Byproducts |
| Carbodiimides | DCC, DIC, EDC | Ureas |
| Phosphonium Salts | BOP, PyBOP | Hexamethylphosphoramide (from BOP) |
| Uronium Salts | HBTU, TBTU, HATU | Tetramethylurea |
This table summarizes common classes of coupling reagents used in chemical synthesis. peptide.comsigmaaldrich.com
Advanced Synthetic Routes and Method Development
The development of advanced synthetic routes for this compound is centered on achieving high purity, yield, and stereochemical control. These methods are critical for producing the compound for specialized applications where specific isomeric forms are required.
Stereoselective Synthesis of the 3-Substituted Anhydride
The stereocenter at the 3-position of the oxolane-2,5-dione ring necessitates synthetic strategies that can control the spatial arrangement of the amino substituent. Stereoselective synthesis is paramount to obtaining enantiomerically pure forms of the target compound. Common approaches include the use of chiral auxiliaries, asymmetric catalysis, and chiral pool synthesis.
One plausible stereoselective route begins with a chiral precursor, such as L-aspartic acid, which already possesses the desired stereochemistry at the carbon that will become the 3-position of the anhydride. L-aspartic acid can be suitably protected and then cyclized to form a chiral 3-aminosuccinic anhydride derivative. Subsequent reaction with N,N-dimethylethane-1,2-diamine would yield the target molecule with retention of stereochemistry.
Alternatively, asymmetric catalysis can be employed starting from maleic anhydride. A chiral catalyst can facilitate the enantioselective addition of an amino group equivalent to the double bond of maleic anhydride. This approach can be highly efficient, generating the desired stereoisomer in high enantiomeric excess. For instance, a Michael-type addition of a protected amine to maleic anhydride, catalyzed by a chiral organocatalyst, could be a key step.
Below is a hypothetical data table illustrating the outcomes of different catalytic systems for the asymmetric amination of a succinic anhydride precursor.
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Chiral Rhodium Complex | Toluene | 25 | 85 | 92 |
| Proline-derived Organocatalyst | DMSO | 0 | 78 | 95 |
| Chiral Lewis Acid | Dichloromethane | -20 | 91 | 88 |
Green Chemistry Approaches in Synthetic Design
The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, this involves the use of renewable feedstocks, environmentally benign solvents, and energy-efficient reaction conditions.
A green synthetic approach could start from bio-derived succinic acid. Succinic acid is a platform chemical that can be produced through the fermentation of biomass. gatech.edu The conversion of bio-succinic acid to succinic anhydride is a well-established green process. The subsequent amination step can be designed to be more environmentally friendly by using biocatalysis. Enzymes such as ammonia (B1221849) lyases have been used for the enantioselective hydroamination of fumaric acid to produce aspartic acid derivatives, which could be adapted for the synthesis of the 3-amino succinic anhydride precursor. nih.govrsc.org
The use of greener solvents is another key aspect. Water, supercritical carbon dioxide, or bio-based solvents like ethanol (B145695) or 2-methyltetrahydrofuran (B130290) could replace traditional volatile organic compounds. Furthermore, energy efficiency can be improved by employing microwave-assisted synthesis or flow chemistry, which can reduce reaction times and energy consumption.
The following table presents a comparison of a traditional synthetic route with a potential green chemistry route.
| Parameter | Traditional Route | Green Chemistry Route |
|---|---|---|
| Starting Material | Petroleum-based maleic anhydride | Bio-derived succinic acid |
| Solvent | Toluene, Dichloromethane | Water, Ethanol |
| Catalyst | Heavy metal catalyst | Biocatalyst (e.g., enzyme) |
| Reaction Conditions | High temperature, long reaction time | Mild temperature, shorter reaction time |
| Byproducts | Potentially hazardous waste | Biodegradable waste |
Chemical Reactivity and Mechanistic Investigations of 3 2 Dimethylamino Ethyl Amino Oxolane 2,5 Dione
Ring-Opening Reactions with Nucleophiles
The oxolane-2,5-dione ring is an electrophilic structure that readily reacts with various nucleophiles. These reactions involve the cleavage of one of the acyl-oxygen bonds of the anhydride (B1165640), resulting in the formation of succinic acid derivatives.
Alcoholysis and Ester Formation
The reaction of 3-{[2-(Dimethylamino)ethyl]amino}oxolane-2,5-dione with alcohols, a process known as alcoholysis, results in the formation of a monoester of the corresponding succinic acid. This reaction proceeds through the nucleophilic attack of the alcohol's hydroxyl group on one of the carbonyl carbons of the anhydride ring. This attack leads to the opening of the ring and the formation of an ester and a carboxylic acid functionality.
A related reaction is the interaction of succinic anhydride with dimethylaminoethanol (B1669961) in acetone, which yields the mono(2-dimethylamino)ethyl ester of succinic acid. google.com This demonstrates the facility of the ring-opening reaction with an amino alcohol, a molecule possessing structural similarities to the substituent on the target compound. The general reaction with an alcohol (ROH) can be represented as:
(CH₂CO)₂O + ROH → RO₂CCH₂CH₂CO₂H wikipedia.org
The reaction conditions for alcoholysis of succinic anhydrides can vary, but it often proceeds readily, sometimes catalyzed by acid or base.
Aminolysis and Amide Formation
Aminolysis, the reaction with amines, is a facile process for this compound, leading to the formation of amide derivatives. The reaction mechanism involves the nucleophilic attack of the primary or secondary amine on a carbonyl carbon of the anhydride ring. This is a common and efficient method for the synthesis of N-substituted succinamides. beilstein-archives.orgmdpi.com
The general process involves two main steps: the initial acylation of the amine by the succinic anhydride to form a succinamic acid, followed by a cyclodehydration step to yield the N-substituted succinimide (B58015) if heated or treated with a dehydrating agent. mdpi.com However, in the context of simple aminolysis without forcing conditions, the ring-opened amide-acid is the primary product. The reaction is typically carried out under mild conditions and gives high yields. mdpi.com
For instance, the reaction of an amine (R-NH₂) with the subject compound would yield 4-({[2-(dimethylamino)ethyl]amino})-4-oxo-N-R-butanoic acid. The formation of amides from carboxylic acids and amines can be facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid group. orgoreview.comnih.gov
Hydrolysis to the Corresponding Succinic Acid Derivative
In the presence of water, this compound undergoes hydrolysis to form the corresponding dicarboxylic acid, 2-{[2-(dimethylamino)ethyl]amino}succinic acid. Succinic anhydride itself readily hydrolyzes to succinic acid. wikipedia.org The rate of hydrolysis of succinimide derivatives is influenced by pH and can be catalyzed by both acids and bases. jcsp.org.pkresearchgate.net
Studies on the hydrolysis of N-substituted succinimides have shown that the reaction proceeds via ring-opening to produce substituted succinamic acids. researchgate.net The kinetics of hydrolysis can be complex, with the rate being dependent on the pH of the solution. For example, the hydrolysis of some N-substituted succinimides has been shown to be catalyzed by both water and hydroxide (B78521) ions. researchgate.net The stability of succinic anhydride derivatives in aqueous media is a critical consideration, as hydrolysis competes with other desired reactions like aminolysis, particularly in aqueous buffers. nih.govnih.gov
Reactions Involving the Tertiary Amine Moiety
The [2-(dimethylamino)ethyl]amino substituent contains a tertiary amine group, which imparts a distinct set of reactive properties to the molecule, independent of the anhydride ring chemistry.
Quaternization Reactions
The tertiary amine nitrogen in this compound possesses a lone pair of electrons and can act as a nucleophile, reacting with alkyl halides in a process known as the Menshutkin reaction to form a quaternary ammonium (B1175870) salt. quora.com This is a classic S_N2 reaction where the amine displaces a halide from the alkyl halide.
The general reaction can be represented as: R₃N + R'-X → [R₃NR']⁺X⁻
The rate and success of the quaternization reaction are influenced by several factors, including the nature of the alkyl halide (with the reactivity order typically being I > Br > Cl), the solvent polarity, and steric hindrance around the tertiary amine. nih.govresearchgate.net Polar solvents tend to accelerate the reaction by stabilizing the charged transition state. researchgate.net Microwave-assisted synthesis has been shown to be an effective method for the preparation of quaternary ammonium salts, often with reduced reaction times and in the absence of solvent. researchgate.net
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | Menshutkin Reaction |
Coordination Chemistry with Metal Centers
The tertiary amine moiety, as well as the oxygen and potentially the imide nitrogen atoms of the succinimide ring, can act as Lewis bases and coordinate to metal centers, forming coordination complexes. The [2-(dimethylamino)ethyl] group is a known chelating ligand in coordination chemistry. For example, the tertiary nitrogen atom of a (2-(dimethylamino)ethyl) group has been shown to act as a donor in the formation of a copper(II) complex. beilstein-journals.org
Theoretical studies on the coordination of succinimide and its derivatives suggest that they can coordinate to metal centers through the imide oxygen atoms or, in their deprotonated form, through the nitrogen atom. sdiarticle2.inresearchgate.net The succinimidate ligand can act as a pseudohalide and has been shown to play a role in the catalytic activity of palladium complexes. researchgate.net The formation of stable coordination compounds is dependent on the metal ion, the solvent, and the presence of other competing ligands. The potential coordination modes of this compound could involve monodentate coordination through the tertiary amine nitrogen or bidentate/polydentate chelation involving the amine and the carbonyl oxygens of the succinimide ring.
| Metal Ion | Potential Coordinating Atoms |
| Transition Metals (e.g., Cu(II), Pd(II)) | Tertiary Amine Nitrogen, Carbonyl Oxygens |
Intramolecular Reactivity and Cyclization Pathways
The structure of N-[2-(dimethylamino)ethyl]succinamic acid contains a secondary amide, a terminal carboxylic acid, and a tertiary amine. This arrangement of functional groups allows for significant intramolecular reactivity, primarily leading to the formation of a stable cyclic imide.
The most prominent intramolecular reaction pathway for N-[2-(dimethylamino)ethyl]succinamic acid is cyclodehydration to form a stable, five-membered imide ring. This type of reaction is a well-established method for the synthesis of N-substituted succinimides. mdpi.combeilstein-archives.org The process involves an intramolecular nucleophilic attack by the secondary amide nitrogen onto the carbonyl carbon of the carboxylic acid group. Subsequent elimination of a water molecule results in the formation of 1-[2-(dimethylamino)ethyl]pyrrolidine-2,5-dione, the corresponding N-substituted succinimide. mdpi.com This cyclization typically requires thermal energy to overcome the activation barrier, with temperatures around 120°C often being employed to drive the reaction to completion. beilstein-archives.org While lactam formation is another type of intramolecular cyclization involving amines and carboxylic acids, it is not a probable pathway in this case, as the formation of the five-membered succinimide ring is kinetically and thermodynamically more favorable than the formation of a larger, strained ring involving the ethylenediamine (B42938) backbone.
A key structural feature of N-[2-(dimethylamino)ethyl]succinamic acid is the tertiary dimethylamino group located on the N-substituent chain. This group is positioned to act as an intramolecular general base catalyst, significantly influencing the rate of imide formation. Computational and experimental studies on analogous systems, such as the succinimide-mediated deamidation of asparagine residues in peptides, have shown that a neighboring basic side chain (like histidine) can catalyze the cyclization. nih.govmdpi.com
In this mechanism, the tertiary amine can facilitate the crucial proton transfer steps required for cyclization. It can abstract the proton from the secondary amide nitrogen, thereby increasing the nitrogen's nucleophilicity and promoting its attack on the carboxylic acid's carbonyl carbon. mdpi.com This intramolecular assistance lowers the activation energy of the cyclization step, allowing the reaction to proceed under milder conditions or at a faster rate than for a similar amic acid lacking a catalytic group.
Mechanistic Studies of Transformation Pathways
The transformation from the initial reactants (succinic anhydride and N,N-dimethylethylenediamine) to the final cyclic imide product proceeds through distinct, characterizable intermediates. The kinetics of these steps are influenced by both the inherent reactivity of the functional groups and the intramolecular catalysis.
N-[2-(dimethylamino)ethyl]succinamic acid : This is the initial product of the exothermic and rapid ring-opening reaction between succinic anhydride and N,N-dimethylethylenediamine. mdpi.com It is a stable, acyclic amic acid that can be isolated under mild conditions.
Tetrahedral Intermediate : During the subsequent cyclization, the nucleophilic attack of the amide nitrogen on the carboxyl carbon forms a five-membered ring via a tetrahedral intermediate. nih.govrsc.org This species features a central carbon atom bonded to an oxygen anion (from the carboxyl carbonyl), a hydroxyl group (from the carboxyl -OH), the ring nitrogen, and the rest of the carbon backbone. The collapse of this unstable intermediate through the elimination of a water molecule leads to the formation of the final succinimide product.
The proposed mechanistic pathway is illustrated below: Step 1: Ring-opening to form the amic acid intermediate. Step 2: Intramolecularly catalyzed cyclization via a tetrahedral intermediate to form the succinimide.
The reaction sequence exhibits a distinct kinetic and thermodynamic profile. The initial formation of the amic acid from succinic anhydride is a rapid, often diffusion-controlled reaction that proceeds readily under mild conditions. mdpi.combeilstein-archives.org
The presence of the intramolecular tertiary amine catalyst is expected to significantly lower the activation energy for the cyclization step. Kinetic studies of similar cyclizations show a change in the rate-determining step depending on the pH; at acidic pH, ring formation is rate-limiting, whereas at neutral or basic pH, the breakdown of the tetrahedral intermediate can be rate-limiting. rsc.org The intramolecular base catalysis provided by the dimethylamino group likely accelerates both the initial proton abstraction to enhance nucleophilicity and the proton transfers involved in the collapse of the tetrahedral intermediate.
| Reaction Step | Pathway | Relative Rate | Activation Energy (Ea) | Key Factors |
|---|---|---|---|---|
| 1. Amic Acid Formation | Uncatalyzed | Very Fast | Low | Nucleophilic attack of amine on anhydride. |
| 2. Imide Formation (Cyclization) | Uncatalyzed (Thermal) | Slow | High | Requires heat to overcome barrier; rate-determining. beilstein-archives.orgrsc.org |
| Intramolecularly Catalyzed | Moderate to Fast | Lowered | Tertiary amine acts as a general base catalyst, reducing the energy barrier for proton transfer. nih.govmdpi.com |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the proton and carbon framework can be assembled.
While specific, experimentally verified spectra for 3-{[2-(Dimethylamino)ethyl]amino}oxolane-2,5-dione are not widely published, theoretical predictions can provide an estimate of the expected chemical shifts.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the different types of protons in the molecule. The dimethylamino group would present as a singlet, integrating to six protons. The ethyl chain protons would appear as two multiplets, each integrating to two protons. The protons on the oxolane-2,5-dione ring would also exhibit characteristic shifts. The methine proton at the C3 position would likely appear as a multiplet due to coupling with the adjacent N-H proton and the C4 methylene (B1212753) protons. The C4 protons themselves would likely be diastereotopic and appear as a complex multiplet.
¹³C NMR: The carbon NMR spectrum would be expected to show signals for each unique carbon atom. The two carbonyl carbons of the succinimide (B58015) ring would resonate at the downfield end of the spectrum. The carbons of the dimethylamino group would appear as a single peak, while the ethyl chain would show two distinct signals. The C3 and C4 carbons of the oxolane ring would also have characteristic chemical shifts.
Predicted NMR Data Table
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| C=O (C2, C5) | - | ~170-175 |
| CH (C3) | ~4.0-4.5 | ~50-55 |
| CH₂ (C4) | ~2.8-3.2 | ~35-40 |
| N-CH₂ | ~3.3-3.8 | ~40-45 |
| CH₂-N(CH₃)₂ | ~2.5-2.9 | ~55-60 |
| N(CH₃)₂ | ~2.2-2.6 | ~45-50 |
Note: These are estimated values and may differ from experimental results.
To unambiguously assign all proton and carbon signals and to determine the connectivity of the molecule, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity of the ethyl chain protons (N-CH₂ -CH₂ -N) and the protons within the oxolane ring (CH -CH₂ ).
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connection between the dimethylaminoethyl side chain and the C3 position of the oxolane-2,5-dione ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would reveal through-space correlations between protons that are close to each other, providing insights into the preferred conformation of the molecule in solution.
Detailed dynamic NMR studies for this compound have not been reported. Such studies could potentially provide information on the rotational barriers around the C-N bonds and the conformational flexibility of the oxolane ring.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3300-3500 | Secondary amine |
| C-H Stretch | 2850-3000 | Aliphatic C-H |
| C=O Stretch | 1700-1780 | Imide carbonyls (asymmetric and symmetric stretching) |
The most prominent features would be the strong carbonyl absorption bands characteristic of the succinimide ring. The presence of a secondary amine would be confirmed by an N-H stretching band.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation. The nominal mass of this compound is 186 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecule.
The fragmentation pattern in the mass spectrum would be expected to show characteristic losses. For example, cleavage of the bond between the side chain and the ring could occur. The dimethylaminoethyl side chain itself could also undergo characteristic fragmentation.
Expected Mass Spectrometry Fragments
| m/z Value | Possible Fragment Identity |
|---|---|
| 186 | [M]⁺ (Molecular Ion) |
| 141 | [M - N(CH₃)₂]⁺ |
| 86 | [CH₂=N(CH₃)₂]⁺ |
| 71 | [CH₂=CH-N(CH₃)₂]⁺ |
X-ray Crystallography for Solid-State Molecular Structure Determination
There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Such a study would provide the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of the molecules in the solid state. This would allow for the unambiguous determination of the relative stereochemistry and the conformation of the molecule in the crystalline form.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis (if chiral)
The molecular structure of this compound possesses a stereogenic center at the C3 position of the oxolane-2,5-dione ring. This tetrahedral carbon is bonded to four distinct groups: a hydrogen atom, the [2-(Dimethylamino)ethyl]amino side chain, and two different segments of the succinic anhydride (B1165640) ring. This structural feature renders the molecule chiral, meaning it can exist as a pair of non-superimposable mirror images known as enantiomers, designated as (R) and (S). For such chiral molecules, chiroptical spectroscopic methods, particularly Circular Dichroism (CD), are indispensable for distinguishing between enantiomers and determining their absolute configuration.
Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. aps.org This differential absorption, or CD signal, is only observed for chiral molecules and provides critical information about the three-dimensional arrangement of atoms, especially those near a chromophore (a light-absorbing part of the molecule).
In the case of this compound, the oxolane-2,5-dione (succinic anhydride) moiety acts as the primary chromophore. The two carbonyl groups within this ring system give rise to electronic transitions, notably the n–π* transition, which is highly sensitive to the asymmetric environment created by the chiral center at the C3 position. rsc.org Studies on similar α-substituted succinic anhydrides and imides have shown that the sign of the Cotton effects—the characteristic peaks in a CD spectrum—can be correlated with the absolute stereochemistry. rsc.org The sign and magnitude of these effects are influenced by the conformation of the five-membered ring and the nature of the substituent. rsc.org
While specific, detailed research findings from a chiroptical analysis of this compound have not been published, the established principles for related compounds allow for a clear projection of the analytical approach. The (R)- and (S)-enantiomers of the compound are expected to exhibit CD spectra that are exact mirror images, displaying Cotton effects of equal magnitude but opposite signs. The sign of the observed Cotton effect for the n–π* transition can be interpreted using empirical guidelines, such as the octant rule, to assign the absolute configuration of the enantiomer being analyzed. rsc.org
The table below outlines the key parameters and expected outcomes from a hypothetical CD spectroscopic analysis of the individual enantiomers of this compound.
| Configuration Assignment | Determined by applying established sector rules (e.g., Octant Rule) to the observed Cotton effect sign. rsc.org | Inferred from the mirror-image relationship to the assigned (R)-enantiomer. | Allows for the unambiguous assignment of the R or S configuration. |
Computational and Theoretical Investigations of 3 2 Dimethylamino Ethyl Amino Oxolane 2,5 Dione
Quantum Chemical Calculations for Electronic Structure and Geometry
Quantum chemical calculations are fundamental in elucidating the electronic structure and geometric parameters of molecules. For 3-{[2-(Dimethylamino)ethyl]amino}oxolane-2,5-dione, while specific studies are not available, extensive research on analogous compounds, such as N-substituted succinimides and related derivatives, provides a robust framework for understanding its properties.
Density Functional Theory (DFT) Studies for Ground State Geometries
Density Functional Theory (DFT) is a powerful computational method for predicting the ground state geometries of molecules with high accuracy. For molecules structurally related to this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to determine optimized molecular structures. nih.govmdpi.com These calculations typically provide key geometric parameters, including bond lengths, bond angles, and dihedral angles.
For the oxolane-2,5-dione (succinimide) ring, DFT studies on similar structures reveal a nearly planar five-membered ring. The introduction of the amino substituent at the 3-position is expected to cause some puckering of the ring. The side chain, -[2-(dimethylamino)ethyl]amino, will adopt a conformation that minimizes steric hindrance and maximizes stabilizing intramolecular interactions. The predicted bond lengths and angles are generally in good agreement with experimental data where available. mdpi.com
Interactive Data Table: Calculated Geometric Parameters of a Model N-substituted Succinimide (B58015)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | 1.21 | ||
| C-N (ring) | 1.39 | ||
| C-C (ring) | 1.52 | ||
| C-N-C (side chain) | 118.0 | ||
| O=C-N-C | 175.0 |
Note: The data in this table is representative of typical N-substituted succinimides and is intended for illustrative purposes.
Ab Initio Methods for Electronic Properties
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theory for investigating the electronic properties of molecules. researchgate.netrsc.org For succinimide and its derivatives, these calculations are crucial for understanding the distribution of electron density, molecular orbital energies, and ionization potentials. rsc.org
The electronic properties of this compound are dictated by the interplay of the electron-withdrawing succinimide ring and the electron-donating amino side chain. The highest occupied molecular orbital (HOMO) is expected to be localized on the amino group, particularly the lone pairs of the nitrogen atoms, while the lowest unoccupied molecular orbital (LUMO) is likely centered on the carbonyl groups of the succinimide ring. The energy gap between the HOMO and LUMO is a key determinant of the molecule's chemical reactivity and electronic transitions.
Reaction Mechanism and Transition State Analysis
Computational chemistry is an invaluable tool for mapping out the reaction pathways and understanding the energetics of chemical transformations.
Computational Elucidation of Reaction Pathways
The formation of N-substituted succinimides from succinic anhydride (B1165640) and an amine is a well-studied reaction. stackexchange.commdpi.com Computational studies on the aminolysis of succinic anhydride with amines like methylamine (B109427) have shown that the reaction can proceed through different pathways, including a concerted mechanism and a stepwise addition-elimination mechanism. researchgate.net The initial step involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride ring. stackexchange.commdpi.com
For this compound, its formation would likely involve the reaction of 3-aminooxolane-2,5-dione with 2-(dimethylamino)ethylamine. The computational elucidation of this specific reaction pathway would involve mapping the potential energy surface to identify intermediates and transition states.
Calculation of Activation Barriers and Reaction Energies
The calculation of activation barriers and reaction energies provides quantitative insights into the feasibility and kinetics of a reaction. DFT and ab initio methods are used to determine the energies of reactants, products, intermediates, and transition states. researchgate.net
In the aminolysis of succinic anhydride, the concerted mechanism has been found to have a lower activation energy compared to the stepwise mechanism in the absence of a catalyst. researchgate.net The presence of a second amine molecule can act as a catalyst, facilitating proton transfer and lowering the activation barrier. researchgate.net For the reaction forming this compound, the activation energy would be influenced by the nucleophilicity of the reacting amine and the steric hindrance around the reaction center.
Interactive Data Table: Calculated Activation and Reaction Energies for the Aminolysis of Succinic Anhydride with Methylamine (kcal/mol)
| Level of Theory | Activation Energy (Uncatalyzed) | Reaction Energy |
| B3LYP/6-311++G(d,p) | 15.2 | -25.8 |
| MP2/6-311++G(d,p) | 13.0 | -28.1 |
Note: This data is for the reaction of succinic anhydride with methylamine and serves as an example of typical calculated energies. researchgate.net
Analysis of Intramolecular Interactions
The conformation and stability of this compound are significantly influenced by intramolecular interactions, particularly hydrogen bonding. The presence of hydrogen bond donors (the N-H group of the secondary amine) and acceptors (the carbonyl oxygens and the tertiary amine nitrogen) allows for the formation of intramolecular hydrogen bonds.
Computational methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be used to analyze and characterize these weak interactions. researchgate.net The formation of an intramolecular hydrogen bond between the N-H proton and a carbonyl oxygen or the dimethylamino nitrogen would lead to a more compact and stable conformation. The strength of these hydrogen bonds can be estimated from the electron density at the bond critical point. sujps.com Such interactions play a crucial role in determining the three-dimensional structure of the molecule in both the gas phase and in solution. nih.govrsc.org
Hydrogen Bonding Networks within the Molecule
The structure of this compound features several functional groups capable of participating in hydrogen bonds, which are crucial in determining the molecule's preferred conformation. Specifically, the secondary amine (N-H) group can act as a hydrogen bond donor, while the carbonyl oxygens (C=O) and the tertiary amine nitrogen are potential hydrogen bond acceptors.
The presence of the dimethylaminoethyl side chain introduces additional possibilities for intramolecular interactions. The tertiary nitrogen of the dimethylamino group, with its lone pair of electrons, can also act as a hydrogen bond acceptor. Depending on the conformational flexibility of the side chain, a hydrogen bond could potentially form between the secondary amine proton and the tertiary nitrogen (N-H···N). The relative stability of the N-H···O versus the N-H···N hydrogen bond would depend on the specific geometric arrangement and the electronic environment.
Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are computational methods that could be employed to characterize and quantify these potential intramolecular hydrogen bonds. Such analyses would provide information on the electron density at the bond critical points and the stabilization energies associated with these interactions. researchgate.net
Table 1: Potential Intramolecular Hydrogen Bonds in this compound
| Donor | Acceptor | Type of Interaction | Predicted Ring Size |
|---|---|---|---|
| Secondary Amine (N-H) | Carbonyl Oxygen (C=O) | N-H···O | 5- or 6-membered |
Note: The data in this table is predictive and based on the analysis of similar molecular structures. Specific computational studies on this compound are required for experimental validation.
Steric and Electronic Effects of the Dimethylaminoethyl Substituent
The dimethylaminoethyl substituent at the 3-position of the oxolane-2,5-dione ring exerts significant steric and electronic effects that modulate the molecule's structure and potential reactivity.
Steric Effects: The dimethylaminoethyl group is both bulky and flexible. Its presence introduces steric hindrance that can influence the conformation of the five-membered oxolane-2,5-dione ring. In N-substituted succinimides, the planarity of the ring can be distorted depending on the size and orientation of the substituent. hmc.edu The rotational freedom around the C-N and C-C bonds of the side chain allows it to adopt various conformations, some of which may be more sterically favored than others. The steric repulsion between the ethyl chain and the carbonyl oxygens can lead to a preferred perpendicular orientation of the substituent relative to the plane of the ring, as observed in similar N-ethyl succinimide structures. hmc.edu This conformational preference would, in turn, affect the formation and strength of the intramolecular hydrogen bonds discussed previously.
Electronic Effects: Electronically, the amino groups are electron-donating. The lone pair of electrons on the secondary and tertiary nitrogen atoms can influence the electron density distribution within the molecule. This electron-donating effect, transmitted through the sigma bonds, can increase the electron density on the oxolane-2,5-dione ring. This may have implications for the reactivity of the carbonyl groups, potentially affecting their susceptibility to nucleophilic attack. The basicity of the two nitrogen atoms is also a key electronic feature. The tertiary dimethylamino group is generally more basic than the secondary amino group, making it a more likely site for protonation.
Table 2: Predicted Physicochemical Properties Influenced by the Dimethylaminoethyl Substituent
| Property | Predicted Influence of the Substituent | Rationale |
|---|---|---|
| Molecular Conformation | Induces non-planar ring conformations and specific side-chain orientations. | Steric hindrance between the substituent and the oxolane-2,5-dione ring. |
| Reactivity of Carbonyls | May slightly decrease electrophilicity. | Electron-donating nature of the amino groups. |
Note: The predictions in this table are based on general principles of organic chemistry and require confirmation through specific computational and experimental studies.
Molecular Dynamics Simulations (if relevant for conformational flexibility or solvent effects)
While no specific molecular dynamics (MD) simulations for this compound have been reported in the literature, this computational technique is highly relevant for studying its dynamic behavior, particularly its conformational flexibility and the influence of solvent.
MD simulations can provide a detailed picture of the molecule's conformational landscape by exploring the potential energy surface over time. mdpi.comutupub.fi This would be particularly valuable for a molecule with a flexible side chain like this compound. Such simulations could reveal the different accessible conformations, the energy barriers between them, and their relative populations at a given temperature. nih.gov
Furthermore, MD simulations are instrumental in understanding the role of the solvent. By explicitly including solvent molecules (e.g., water) in the simulation, it is possible to study how intermolecular hydrogen bonds between the solute and solvent compete with and influence the intramolecular hydrogen bonds. nih.gov The solvation shell around the molecule can be characterized, and the effect of the solvent on the conformational preferences can be quantified. For instance, in a protic solvent, the solvent molecules can form hydrogen bonds with the carbonyl oxygens and the amine groups, which might disrupt the intramolecular hydrogen bonding network observed in the gas phase. nih.gov
A typical MD simulation protocol for this molecule would involve:
System Setup: Placing the molecule in a simulation box filled with a chosen solvent (e.g., water, DMSO).
Energy Minimization: Optimizing the initial geometry to remove any steric clashes.
Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to maintain equilibrium.
Production Run: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space adequately.
Analysis: Analyzing the trajectory to extract information about conformational changes, hydrogen bond dynamics, and solvent interactions.
The insights gained from MD simulations would be crucial for a comprehensive understanding of the behavior of this compound in a realistic chemical or biological environment.
Derivatization and Chemical Transformations of 3 2 Dimethylamino Ethyl Amino Oxolane 2,5 Dione
Synthesis of Novel Heterocyclic Compounds from the Anhydride (B1165640) Scaffold
The oxolane-2,5-dione (succinic anhydride) ring is an electrophilic moiety that can readily react with nucleophiles, serving as a cornerstone for the synthesis of various nitrogen-containing heterocycles. ijcps.orgethz.ch The reaction typically begins with the nucleophilic attack on one of the carbonyl carbons, leading to the opening of the anhydride ring to form a succinamic acid intermediate, which can then undergo cyclization.
One of the most direct transformations is the conversion to N-substituted succinimides. While the title compound already features an amino substituent, further reactions can lead to more complex cyclic structures. For instance, treatment of N-substituted succinic anhydrides with amines in the presence of dehydrating agents or at high temperatures can yield the corresponding imides. ijcps.org
The Castagnoli-Cushman reaction provides a pathway to synthesize lactam rings from cyclic anhydrides and imines. nih.gov This reaction involves the formation of a transient zwitterionic intermediate that cyclizes to a lactone, followed by rearrangement to the final lactam product. By analogy, 3-{[2-(Dimethylamino)ethyl]amino}oxolane-2,5-dione could react with various imines to produce highly substituted piperidinone or pyrrolidinone derivatives, which are core structures in many biologically active compounds.
Furthermore, the anhydride scaffold can be utilized in multicomponent reactions to build complex heterocyclic systems. For example, reactions involving the anhydride, an amine, and an aldehyde can lead to the formation of diverse poly-substituted N-heterocycles. nih.gov Acetic anhydride is often used as a cyclization agent in the synthesis of heterocyclic systems like pyridazin-3-ones from 3-oxo-2-arylhydrazonopropanals and active methylene (B1212753) compounds, highlighting the role of anhydrides in promoting ring formation. mdpi.com
| Reaction Type | Reactant(s) | Potential Product Class | General Conditions |
|---|---|---|---|
| Intramolecular Cyclization | Heat or Dehydrating Agent | Substituted Succinimides | High temperature, reagents like Ac₂O |
| Castagnoli-Cushman Reaction | Imines (Schiff bases) | Substituted Lactams (e.g., Piperidinones) | Aprotic solvent, moderate heat |
| Condensation Reactions | Hydrazines | Pyridazinedione derivatives | Acid or base catalysis |
| Multicomponent Reactions | Aldehydes, other nucleophiles | Poly-substituted N-heterocycles | One-pot synthesis, various catalysts |
Formation of Polymeric Structures via Ring-Opening Polymerization
The strained five-membered ring of the oxolane-2,5-dione moiety makes it a suitable monomer for ring-opening polymerization (ROP), a powerful method for synthesizing biodegradable polyesters and polyamides. rsc.org The polymerization of cyclic anhydrides can be initiated by various nucleophiles, including alcohols and amines, leading to the formation of polyesters with pendant carboxylic acid groups.
In the case of this compound, the amino groups on the side chain could potentially act as initiating sites for the ROP of other cyclic monomers or even of the anhydride itself under certain conditions. The ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs), which are structurally related to the title compound, is a well-established method for producing polypeptides. researchgate.netmpg.demdpi.com These polymerizations are often initiated by primary amines. The presence of both secondary and tertiary amines in the side chain of the title compound could influence the polymerization mechanism, potentially leading to controlled polymerization and the formation of well-defined polymeric structures. mpg.de
The alternating copolymerization of cyclic anhydrides with epoxides is another significant route to polyesters. rsc.org This process, often catalyzed by metal complexes or organic bases, allows for precise control over the polymer backbone. The functional side chain of this compound could impart unique properties to the resulting polymers, such as improved solubility, pH-responsiveness, or the ability to chelate metal ions.
| Polymerization Type | Co-monomer (if any) | Initiator/Catalyst | Resulting Polymer Class |
|---|---|---|---|
| Ring-Opening Polymerization (ROP) | None (self-polymerization) | Nucleophile (e.g., alcohol, amine) | Functionalized Polyester |
| Ring-Opening Alternating Copolymerization (ROAC) | Epoxides (e.g., propylene oxide) | Metal carboxylates, Phosphazene bases | Alternating Polyester |
| Initiation of other ROPs | N-Carboxyanhydrides (NCAs), Lactide | The compound's own amine groups | Polypeptides, Polylactide |
Development of Hybrid Molecules Incorporating the Functionalized Anhydride
Hybrid molecules are structures that combine two or more distinct pharmacophores or functional units, often via a linker, to create a single entity with potentially synergistic or novel properties. nih.gov The title compound is an excellent candidate for incorporation into such hybrids due to its bifunctional nature: the anhydride ring can be opened to reveal two carboxylic acid functionalities for conjugation, while the diamine side chain provides additional points for attachment.
The anhydride can be reacted with a nucleophilic group (e.g., an amine or alcohol) on a target molecule, such as a drug or a peptide, to form a stable amide or ester linkage. This reaction opens the anhydride ring, leaving a free carboxylic acid group that can be used for further modification, such as improving water solubility or for attachment to another molecular entity. researchgate.net This strategy is commonly used to attach succinate (B1194679) linkers to various substrates.
Functionalization of the Dimethylaminoethyl Side Chain
The [2-(Dimethylamino)ethyl]amino side chain offers multiple sites for further chemical modification. It contains a secondary amine attached to the anhydride ring and a tertiary amine at the terminus, each with distinct reactivity.
Secondary Amine: The N-H proton of the secondary amine can be substituted through reactions such as acylation, alkylation, or sulfonylation. Acylation with acyl chlorides or other anhydrides would yield a diamide structure. This modification could be used to attach other functional groups or to alter the electronic properties of the molecule.
Tertiary Amine: The terminal dimethylamino group is nucleophilic and basic. It can be protonated to form an ammonium (B1175870) salt, which can enhance water solubility. More importantly, it can be quaternized by reacting with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium salt. This transformation is significant as quaternary ammonium compounds often exhibit biological activities, such as antimicrobial properties.
Ligand Properties: The N,N-dimethylethylenediamine unit is a well-known bidentate ligand in coordination chemistry, capable of forming stable chelate complexes with various transition metals. chemicalbook.comscientificlabs.co.ukresearchgate.net This property could be exploited to create metal-containing polymers or hybrid molecules with catalytic or imaging applications.
These functionalization reactions allow for the fine-tuning of the molecule's physicochemical properties, including its solubility, lipophilicity, and basicity, which is crucial for applications in materials science and medicinal chemistry.
Advanced Applications in Materials Science
Utilization in Polymer Synthesis and Modification
The unique structure of 3-{[2-(Dimethylamino)ethyl]amino}oxolane-2,5-dione, which features a reactive succinic anhydride (B1165640) ring, a secondary amine, and a tertiary amine group, suggests its potential utility in polymer science. However, specific studies demonstrating its use in these applications are not found in the current body of scientific literature.
Grafting onto Polymer Backbones for Functionalization
Theoretically, the anhydride group of this compound could react with hydroxyl or amine functionalities on a polymer backbone to form ester or amide linkages, thereby grafting the dimethylaminoethylamino moiety onto the polymer. This would introduce new functionalities, such as pH-responsiveness or metal-coordination sites, to the original polymer. However, no specific research has been published to validate this application for this compound.
Monomer in Copolymerization for Tunable Material Properties
As a molecule with multiple reactive sites, this compound could potentially act as a monomer or comonomer in polymerization reactions. For instance, the anhydride ring could undergo ring-opening polymerization, or the amine groups could participate in step-growth polymerization processes. The incorporation of its specific functionalities could lead to copolymers with tunable properties, such as adjustable hydrophilicity, thermal characteristics, or mechanical behavior. At present, there are no published studies that describe the use of this compound as a monomer in copolymerization.
Surface Modification of Materials for Enhanced Properties
The modification of material surfaces is crucial for improving properties such as biocompatibility, adhesion, and wettability. Molecules containing reactive groups like anhydrides and amines are often used for this purpose. While succinic anhydride and its derivatives are known to be effective for surface modification of various materials, including cellulose, by introducing carboxylic acid groups nih.govnih.govmdpi.comresearchgate.netchemicalbook.com, no research has specifically documented the use of this compound for surface modification. The presence of the dimethylaminoethylamino group could impart a positive charge or pH-sensitivity to a modified surface, but this remains a theoretical application without experimental evidence.
Applications in Supramolecular Chemistry and Self-Assembly (considering amine and anhydride functionalities)
The amine and anhydride functionalities within this compound present possibilities for its use in supramolecular chemistry. The amine groups can act as hydrogen bond donors and acceptors, while the anhydride, upon hydrolysis to a dicarboxylic acid, could also participate in hydrogen bonding or coordination complexes. These non-covalent interactions are the basis for self-assembly into more complex, ordered structures. General principles of supramolecular chemistry suggest that molecules with such functionalities can form well-defined assemblies harvard.eduresearchgate.netharvard.edunih.gov; however, the self-assembly behavior of this compound has not been reported.
Potential as a Basic or Catalytic Moiety in Non-Biological Systems
The tertiary amine group in this compound suggests its potential to function as a basic catalyst in various organic reactions. Tertiary amines are known to catalyze a range of chemical transformations, including ring-opening polymerizations and esterifications. mdpi.com Their catalytic activity often stems from their ability to act as a nucleophile or a proton scavenger. While the catalytic properties of various tertiary amines have been explored in non-biological systems mdpi.comresearchgate.netnih.govnih.gov, there is no specific research that investigates or reports the catalytic activity of this compound.
Future Research Directions and Outlook
Exploration of Asymmetric Synthesis and Chiral Derivatives
The presence of a stereocenter at the C3 position of the oxolane-2,5-dione ring offers a significant opportunity for the development of chiral derivatives. Asymmetric synthesis would unlock access to enantiomerically pure forms of the compound, which is crucial for applications in stereoselective catalysis and pharmacology, where enantiomers often exhibit distinct biological activities.
Future research in this area should focus on several key strategies:
Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials, such as L- or D-aspartic acid, could provide a straightforward route to chiral 3-{[2-(Dimethylamino)ethyl]amino}oxolane-2,5-dione. This approach leverages the pre-existing chirality of natural amino acids to construct the desired stereocenter.
Catalytic Asymmetric Amination: A more versatile approach would involve the development of catalytic methods for the asymmetric amination of a suitable precursor, such as a maleic anhydride (B1165640) derivative. This could employ chiral transition metal catalysts or organocatalysts to control the stereochemical outcome of the addition of 2-(dimethylamino)ethylamine.
Resolution of Racemic Mixtures: Classical resolution techniques, involving the formation of diastereomeric salts with a chiral resolving agent, could also be explored to separate the enantiomers of a racemic mixture of this compound.
The successful development of these asymmetric syntheses would pave the way for investigating the properties of the individual enantiomers and their potential applications as chiral building blocks or ligands in asymmetric catalysis.
| Asymmetric Synthesis Strategy | Potential Advantages | Key Research Challenges |
| Chiral Pool Synthesis | Readily available chiral starting materials. | Limited to the chirality of the starting pool. |
| Catalytic Asymmetric Amination | High versatility and potential for high enantioselectivity. | Catalyst design and optimization. |
| Resolution of Racemic Mixtures | Established and reliable technique. | Can be less efficient for large-scale production. |
Investigation of Reactivity with Less Common Reagents
A thorough understanding of the reactivity of this compound is essential for its application as a synthetic intermediate. While its reactions with common nucleophiles like alcohols and primary amines can be predicted, its behavior with less common reagents remains an open area for investigation.
Future studies should explore reactions with:
Organometallic Reagents: The interaction of Grignard reagents or organolithium compounds with the anhydride carbonyls could lead to the formation of novel lactones or diols, depending on the reaction conditions. The tertiary amine functionality could also influence the reactivity and regioselectivity of these transformations.
Reducing Agents: Selective reduction of one or both carbonyl groups would yield a variety of hydroxylated derivatives, such as lactols and diols. The use of chemoselective reducing agents would be critical to control the outcome of these reactions.
Ylides and Wittig-type Reagents: The reaction of the anhydride with phosphorus ylides could provide access to exocyclic enol ethers, which are valuable synthetic intermediates.
A systematic study of these reactions would not only expand the synthetic utility of this compound but also potentially lead to the discovery of novel chemical transformations.
Integration into Advanced Material Architectures
The bifunctional nature of this compound, with its polymerizable anhydride ring and its metal-coordinating diamino side chain, makes it an attractive monomer for the synthesis of advanced materials.
Potential avenues for research include:
Functional Polymers: The ring-opening polymerization of the succinic anhydride moiety, either alone or with other comonomers, could lead to the formation of polyesters with pendant dimethylaminoethylamino groups. These functional groups could impart unique properties to the polymer, such as pH-responsiveness, metal-ion binding capabilities, or catalytic activity.
Cross-linked Networks and Hydrogels: The diamino side chain could be utilized as a cross-linking site to create novel hydrogels or thermoset materials. The resulting materials could find applications in drug delivery, tissue engineering, or as smart materials that respond to external stimuli.
Surface Modification: The compound could be used to modify the surfaces of various materials, such as nanoparticles or electrodes. The anhydride group can react with surface hydroxyl or amine groups to form a covalent linkage, while the diamino side chain can be used to introduce specific functionalities onto the surface.
The integration of this compound into these material architectures could lead to the development of new materials with tailored properties and functionalities.
| Material Architecture | Key Functional Moiety | Potential Applications |
| Functional Polymers | Pendant dimethylaminoethylamino groups | pH-responsive materials, metal-ion scavengers |
| Cross-linked Networks | Diamino side chain | Smart hydrogels, drug delivery systems |
| Surface Modified Materials | Anhydride and diamino groups | Functionalized nanoparticles, modified electrodes |
Development of Sustainable Synthetic Processes
In line with the principles of green chemistry, the development of sustainable synthetic routes to this compound is a critical future research direction. This involves minimizing waste, using renewable resources, and employing energy-efficient processes.
Key areas of focus should include:
Atom-Economic Reactions: The development of synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is highly desirable. This could involve the use of catalytic addition reactions in place of stoichiometric reagents.
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or ionic liquids, would significantly reduce the environmental impact of the synthesis.
Biocatalysis: The use of enzymes to catalyze the synthesis of this compound or its precursors could offer a highly selective and environmentally friendly alternative to traditional chemical methods.
By focusing on these sustainable synthetic processes, the production of this compound can be made more economically viable and environmentally responsible, paving the way for its broader application in various fields.
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for 3-{[2-(Dimethylamino)ethyl]amino}oxolane-2,5-dione?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions, where oxolane-2,5-dione derivatives react with amines. For example, reacting 2-(dimethylamino)ethylamine with oxolane-2,5-dione precursors under reflux in anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) is a common approach. Intermediate purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to isolate the product .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H and ¹³C) to confirm proton and carbon environments, particularly the dimethylamino and oxolane moieties.
- X-ray crystallography for unambiguous determination of molecular geometry, as demonstrated for structurally related oxolane-2,5-dione derivatives .
- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer : Recrystallization from ethanol or methanol is effective for high-purity isolation. For complex mixtures, gradient elution in column chromatography (using silica gel and polar/non-polar solvent systems) or preparative HPLC (C18 column, acetonitrile/water mobile phase) can resolve impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance amine reactivity.
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reaction kinetics and stability.
- Temperature control : Monitor exothermic reactions using a temperature ramp (e.g., 0°C to room temperature) to minimize side products .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Antimicrobial testing : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi.
- Cytotoxicity screening : Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
- Mechanistic studies : Pair these with flow cytometry (apoptosis/necrosis) or ROS detection assays to elucidate mode of action .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with enzymes (e.g., kinases) or receptors.
- MD simulations : Run GROMACS simulations to analyze stability of ligand-protein complexes over 100+ ns trajectories.
- ADMET prediction : Utilize SwissADME or pkCSM to forecast pharmacokinetic properties .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation.
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 4°C to prevent degradation .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer :
- Purity validation : Re-analyze compound purity via HPLC (>95%) to rule out impurities affecting results.
- Assay standardization : Compare protocols (e.g., cell line origin, incubation time) across studies.
- Structural confirmation : Re-examine stereochemistry and tautomerism via X-ray or NMR to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
